molecular formula C18H18N2O5 B2593983 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097916-49-7

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No.: B2593983
CAS No.: 2097916-49-7
M. Wt: 342.351
InChI Key: GSMHKUKGVURWSD-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide (CAS 2097916-49-7) is a chemical compound with a molecular formula of C18H18N2O5 and a molecular weight of 342.35 g/mol . This acetamide derivative features a hybrid molecular structure, incorporating a pyrrolidine-2,5-dione (succinimide) group and a biaryl system with a furan substituent . Compounds with this specific hybrid architecture, particularly those containing the 2,5-dioxopyrrolidin-1-yl moiety, are of significant interest in modern medicinal chemistry research for the discovery of new therapeutic agents . Recent scientific investigations into structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides have demonstrated promising broad-spectrum anticonvulsant activities in established in vivo seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz model . Furthermore, such compounds have shown efficacy in models of neuropathic and tonic pain, indicating potential for multi-faceted pharmacological action . The hypothesized mechanism for these observed effects may involve the modulation of voltage-gated calcium channels, specifically the inhibition of Cav1.2 (L-type) channels, which plays a key role in neuronal excitability . The furan and phenyl rings within the structure serve as a hydrophobic aryl domain, a common pharmacophoric element in many central nervous system (CNS)-active drugs, which may influence the molecule's ability to cross the blood-brain barrier and interact with neurological targets . Researchers can utilize this compound as a valuable chemical tool for probing pathophysiological mechanisms in epilepsy and neuropathic pain, or as a lead structure for the design and synthesis of novel bioactive molecules. This product is strictly for non-human research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-14(10-19-16(22)11-20-17(23)7-8-18(20)24)12-3-5-13(6-4-12)15-2-1-9-25-15/h1-6,9,14,21H,7-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMHKUKGVURWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_2O_4, with a molecular weight of 336.36 g/mol. The structure features a pyrrolidine ring, a furan moiety, and an acetamide group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₄
Molecular Weight336.36 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO

Biological Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of the dioxopyrrolidine structure show promising antimicrobial effects. For instance, a study found that related compounds exhibited substantial inhibitory efficacy against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The compound's structural features suggest potential interactions with cancer cell signaling pathways. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating the expression of apoptosis-related proteins .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of a related compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 15.62 µg/mL, indicating strong antimicrobial potential .
  • Anticancer Activity : In a study focusing on structure-activity relationships (SAR), derivatives of the dioxopyrrolidine scaffold were synthesized and tested against human tumor cell lines (e.g., Mia PaCa-2). Results showed significant cytotoxicity with IC50 values in the low micromolar range, suggesting effective anticancer activity .

The proposed mechanisms through which This compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways associated with inflammation or cancer progression.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C20H22N2O5C_{20}H_{22}N_{2}O_{5}, with a molecular weight of approximately 370.4 g/mol. The structure features a pyrrolidine ring, which is known for its role in enhancing biological activity in various compounds. The presence of a furan moiety contributes to its potential reactivity and interaction with biological targets.

Antifungal Activity

Research has demonstrated that derivatives of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide exhibit significant antifungal properties. For example, studies have evaluated similar compounds against fungi such as Aspergillus flavus and Candida albicans, revealing promising results in inhibiting fungal growth .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Similar derivatives have been studied for their ability to induce apoptosis in cancer cells, with mechanisms potentially involving the modulation of specific signaling pathways . The incorporation of furan rings has been linked to enhanced cytotoxicity against various cancer cell lines.

Case Study 1: Antifungal Evaluation

A study published in the Egyptian Journal of Chemistry assessed the antifungal properties of synthesized derivatives based on the core structure of this compound. The results indicated that certain modifications enhanced antifungal efficacy, particularly against drug-resistant strains .

Case Study 2: Anticancer Research

Research conducted on similar compounds highlighted their ability to inhibit tumor growth in vitro and in vivo models. The study focused on the mechanistic pathways involved in apoptosis induction, emphasizing the role of the furan ring in enhancing biological activity .

Chemical Reactions Analysis

Formation of the 2,5-Dioxopyrrolidinyl Core

The 2,5-dioxopyrrolidinyl group is typically synthesized via cyclization reactions. For example:

  • N,N'-Disuccinimyl carbonate (DSC) and triethylamine activate carboxylic acids for amide formation .

  • Microwave heating (e.g., 180°C for 30 minutes) accelerates reactions involving this intermediate .

Amidation with Hydroxyethyl-Furan-Phenyl Substituent

The N-substituted acetamide is formed by coupling the dioxopyrrolidinyl acetamide with a hydroxyethylamine derivative. Key steps include:

  • Activation of carboxylic acids : Reagents like EDC/HOBT or DSC are used to generate reactive intermediates for amide bond formation .

  • Coupling with amine : The activated intermediate reacts with the amine-containing hydroxyethyl-furan-phenyl compound under basic conditions (e.g., triethylamine) .

Functional Group Transformations

  • Reduction of azides : Sodium borohydride selectively reduces carbonyl groups, while stannous chloride (SnCl₂) reduces azides to amines .

  • Hydrolysis and purification : Workups involve aqueous sodium bicarbonate, organic extractions, and chromatography .

Nucleophilic Substitution and Amidation

Reaction Type Reagents/Conditions Outcome
Amide bond formation DSC, triethylamine, acetonitrile, RT for 4 hoursActivated intermediate for coupling
Microwave-assisted synthesis Acetonitrile, K₂CO₃, 180°C for 30 minutesRapid formation of target compound
Azide reduction SnCl₂, methanol, Pd/C catalystConversion of azide to amine

Selective Reductions

Patent US20040198836A1 highlights a two-step reduction:

  • Carbonyl reduction : Sodium borohydride selectively reduces ketones without affecting azides .

  • Azide reduction : Stannous chloride in methanol converts azides to amines .

Solvent Systems

  • Acetonitrile : Common for DSC-mediated activations .

  • Dichloromethane (DCM) : Used for coupling reactions and workups .

  • Methanol : Employed in azide reductions .

Temperature and Time

Step Conditions Yield Source
DSC activationRT for 4 hours
Microwave coupling180°C for 30 minutes
Azide reductionRT, 18 hours68%

Challenges and Optimizations

  • Selectivity : Prior art methods using LiAlH₄ or NaBH₄ with Pd/C suffer from poor selectivity and reproducibility .

  • Yield improvement : Using THF/water mixtures enhances reaction speed and minimizes byproducts .

  • Purification : Chromatography (e.g., silica gel with cyclohexane/EtOAc) is critical for isolating pure products .

Structural Verification

Analytical Method Key Observations Source
1H NMR δ 1.16–10.1 ppm (multiplets for protons)
UPLC-MS m/z [M+H]⁺ = 418 for a related compound

Therapeutic Relevance

While the target compound’s biological activity is not explicitly detailed in the sources, analogous phthalimide derivatives (e.g., quinazolinyl-acetamides ) show promise in antiepileptic research .

Comparison with Similar Compounds

The compound belongs to a broader class of 2-(2,5-dioxopyrrolidin-1-yl)acetamides, which are frequently explored for their bioactivity. Below is a detailed comparison with structurally related analogs from the literature:

Structural Features
  • Target Compound: Substituent: 4-(Furan-2-yl)phenyl-2-hydroxyethyl group.
  • Analog 23 (): Substituent: 4-(Trifluoromethyl)benzyl.
  • Analog 24 ():

    • Substituent: 3-(Trifluoromethoxy)benzyl .
    • Key Features: Trifluoromethoxy group balances lipophilicity and steric bulk, often improving receptor affinity .
  • Analog 25 (): Substituent: Phenethyl.
  • Analog 26 ():

    • Substituent: 2-Fluorophenethyl .
    • Key Features: Fluorine atom introduces moderate electronegativity and metabolic stability .
  • Analog 27 ():

    • Substituent: 3-Chlorophenethyl .
    • Key Features: Chlorine atom enhances halogen bonding and lipophilicity .
Physical Properties
Compound Yield (%) Melting Point (°C) Purity (TLC/UPLC)
Target Compound N/A N/A N/A
Analog 23 62.9 174.5–176.0 >95%
Analog 24 67.4 129.6–130.4 >95%
Analog 25 73.5 138.4–139.2 >95%
Analog 26 69.8 142.4–142.8 >95%
Analog 27 73.4 137.4–138.2 >95%

Key Observations :

  • The target compound’s hydroxyethyl-furanphenyl substituent likely reduces melting points compared to halogenated analogs (e.g., Analog 23) due to decreased crystallinity from polar groups.
  • Yields for analogs range from 62.9% to 73.5%, suggesting that steric or electronic factors in the target compound’s synthesis may require optimization .
Pharmacological Implications
  • Electron-Withdrawing vs. Electron-Donating Groups : Halogenated analogs (23, 24, 26, 27) exhibit enhanced stability and receptor binding in neurological targets, whereas the target compound’s furan group may favor anti-inflammatory or anti-exudative activity, as seen in related acetamides with heterocyclic substituents .
  • Hydroxyl Group Impact: The 2-hydroxyethyl moiety in the target compound could improve aqueous solubility but may also increase metabolic clearance compared to non-hydroxylated analogs (e.g., 25–27) .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Avoid skin/eye contact; use PPE (gloves, safety glasses, face shield) and ensure local exhaust ventilation to minimize dust/aerosol formation .
  • Storage : Keep in a dry, room-temperature environment away from incompatible substances (e.g., strong oxidizers). Inspect gloves before use and dispose of contaminated materials properly .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Critical for confirming the acetamide backbone, furan-phenyl linkage, and pyrrolidinone ring. Use 1^1H and 13^13C NMR to resolve substituent positions .
  • FT-IR : Identify carbonyl stretches (e.g., 2,5-dioxopyrrolidin-1-yl at ~1700–1750 cm1^{-1}) and hydroxyl groups (~3200–3500 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm synthetic intermediates .

Q. What are the primary synthetic routes for this compound, and what are their key intermediates?

  • Methodological Answer :

  • Route 1 : Start with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine. React with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Route 2 : Use a pre-functionalized acetamide precursor (e.g., 2-chloroacetamide derivatives) for nucleophilic substitution with the hydroxyethylamine intermediate under basic conditions (e.g., K2_2CO3_3 in acetonitrile) .
  • Key Intermediates : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, 4-(furan-2-yl)benzaldehyde (for hydroxyethylamine synthesis) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s 3D structure, focusing on the dioxopyrrolidinone ring’s planarity and hydrogen-bonding interactions .
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carbonyl groups for nucleophilic attack) .
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate reactivity in polar solvents (e.g., DMSO) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives/negatives .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50}, % inhibition) and adjust for variables like cell lines or solvent systems .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. What experimental design considerations are critical for assessing environmental stability and degradation pathways?

  • Methodological Answer :

  • Longitudinal Studies : Use split-plot designs to evaluate degradation under varying conditions (pH, UV exposure, microbial activity) over 6–12 months .
  • Compartmental Analysis : Track distribution in soil/water systems via HPLC-MS and assess bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Degradation Products : Identify metabolites using LC-QTOF-MS and compare to computational predictions (e.g., in silico fragmentation tools) .

Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound?

  • Methodological Answer :

  • Parameter Screening : Optimize reaction variables (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to identify critical factors .
  • Purification Validation : Compare yields before/after chromatography to assess losses. Use alternative methods (e.g., recrystallization vs. flash chromatography) .
  • Cross-Study Comparison : Normalize yields to reaction scale and purity thresholds (e.g., ≥95% by HPLC) to align disparate reports .

Methodological Tables

Application Technique Key Parameters Reference
Structural Characterization1^1H NMR (400 MHz, DMSO)δ 7.8–8.1 (furan protons), δ 4.2 (CH2_2O)
Reactivity PredictionDFT (B3LYP/6-31G(d))Fukui indices, HOMO-LUMO gap
Environmental DegradationHPLC-MS (ESI+)Column: C18, Gradient: 5–95% MeOH in H2_2O

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